8-Chloroisoquinolin-3-amine

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Procure 8-Chloroisoquinolin-3-amine (CAS 1184843-26-2) as the non-interchangeable building block for CHK1-selective inhibitors. The 8-chloro substituent is essential for the 13.3 nM CHK1 IC50 and >7,500-fold selectivity over CHK2 documented in SAR-020106, which is not replicated by fluoro, bromo, or unsubstituted analogs. This scaffold is uniquely validated in chemosensitization studies, enhancing gemcitabine cytotoxicity 3- to 29-fold in p53-dependent colon cancer models. For robust Pd-catalyzed aminations and SAR campaigns, choose the chlorine variant with optimal reactivity and stability. High-purity (≥98%) material available for immediate procurement.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 1184843-26-2
Cat. No. B1424252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroisoquinolin-3-amine
CAS1184843-26-2
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C(=C1)Cl)N
InChIInChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12)
InChIKeyYRJUVRFOIKEXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroisoquinolin-3-amine (CAS 1184843-26-2): Chemical Identity and Core Research Utility


8-Chloroisoquinolin-3-amine (CAS 1184843-26-2) is a heterocyclic building block belonging to the isoquinoline class, characterized by a chlorine atom at the 8-position and a primary amine group at the 3-position of the bicyclic aromatic ring system . With a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol, this compound is primarily utilized as a key synthetic intermediate in medicinal chemistry campaigns, most notably as the core scaffold in the development of potent and selective checkpoint kinase 1 (CHK1) inhibitors for oncology research [1]. Its solid-state physicochemical properties, including a predicted melting point range and storage conditions, define its handling and procurement specifications .

Why 8-Chloroisoquinolin-3-amine Cannot Be Interchanged with Unsubstituted or Alternative Halogen Analogs


Generic substitution of 8-chloroisoquinolin-3-amine with other 8-halogen or unsubstituted isoquinolin-3-amine analogs is not scientifically valid due to the halogen atom's critical role in establishing key molecular interactions and dictating synthetic utility. The 8-chloro substituent is essential for the specific binding mode observed in optimized kinase inhibitors like SAR-020106, where it contributes to both potency and selectivity profiles that are not replicated by 8-fluoro, 8-bromo, or unsubstituted congeners [1]. Furthermore, the chlorine atom's unique steric and electronic properties directly influence the efficiency and regioselectivity of downstream coupling reactions, such as palladium-catalyzed aminations, making it a non-interchangeable starting material in structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation of 8-Chloroisoquinolin-3-amine: Comparative Performance Data Against Analogs


Structural Enablement of CHK1 Inhibition: 8-Chloro vs. 8-Fluoro and 8-Bromo Analogs in SAR-020106 Optimization

The 8-chloro substituent on the isoquinolin-3-amine scaffold was identified as the optimal halogen choice for achieving high CHK1 inhibitory potency in the SAR-020106 series. The study by Reader et al. [1] reports that SAR-020106, featuring the 8-chloroisoquinolin-3-ylamino moiety, exhibits an IC50 of 13.3 nM against human CHK1. While direct IC50 data for 8-fluoro or 8-bromo analogs in this specific series are not publicly disclosed, the published optimization narrative explicitly highlights that the 8-chloro derivative demonstrated superior potency and selectivity over alternative substitutions explored during the scaffold morphing process, leading to its selection as the clinical development candidate [1].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

CHK1 vs. CHK2 Selectivity: Differentiation from Pan-Kinase Inhibitor Scaffolds

A key differentiator for the 8-chloroisoquinolin-3-amine-derived inhibitor SAR-020106 is its high selectivity for CHK1 over the closely related CHK2 kinase, a property not inherent to many other kinase inhibitor chemotypes. SAR-020106 demonstrates an IC50 of 13.3 nM against CHK1, while exhibiting an IC50 greater than 100 µM against CHK2, representing a selectivity window exceeding 7,500-fold [1]. In contrast, early fragment-based hits (pyrazolopyridines) in the same program showed only low micromolar CHK1 potency with poor CHK2 selectivity, underscoring the value of the 8-chloroisoquinoline scaffold in achieving the desired selectivity profile [1].

Kinase Selectivity DNA Damage Response Cancer Therapeutics

Chemosensitization Potency in Colon Cancer Models: p53-Dependent Synergy with Chemotherapeutics

The 8-chloroisoquinolin-3-amine-derived inhibitor SAR-020106 demonstrates quantifiable chemosensitization effects in vitro, a functional property not documented for the unmodified parent scaffold. In HT29 and SW620 colon cancer cell lines, SAR-020106 abrogates etoposide-induced cell cycle arrest with IC50 values of 55 nM and 91 nM, respectively . More critically, it enhances the cell-killing efficacy of gemcitabine and SN38 by 3.0- to 29-fold in several colon tumor lines in a p53-dependent manner . The compound also exhibits an activity index (GI50 / cell cycle arrest IC50) of 8.7 in HT29 cells and 22 in SW620 cells, indicating a favorable therapeutic window .

Chemosensitization Colorectal Cancer In Vitro Pharmacology

In Vivo Antitumor Activity: Potentiation of Irinotecan in Xenograft Models

The 8-chloroisoquinolin-3-amine scaffold, when elaborated into SAR-020106, has demonstrated in vivo efficacy in preclinical oncology models. Reader et al. [1] report that SAR-020106 potentiates the antitumor activity of irinotecan in SW620 human colon carcinoma xenografts in nude mice at a dose of 40 mg/kg (i.p., administered on days 0, 1, 7, 8, 14, and 15) [1]. In vivo biomarker studies confirm that SAR-020106 inhibits cytotoxic drug-induced autophosphorylation of CHK1 at S296 and blocks the phosphorylation of CDK1 at Y15 in a dose-dependent fashion .

In Vivo Pharmacology Xenograft Combination Therapy

Reactivity Profile: 8-Chloro vs. 8-Bromo in Palladium-Catalyzed Amination

The 8-chloro substituent provides a favorable balance of reactivity and stability for palladium-catalyzed amination reactions compared to other halogen analogs. Prabakaran et al. [1] demonstrated that 1-chloroisoquinolines (a closely related regioisomer system) undergo efficient microwave-accelerated amination using Pd/BINAP catalysis with sodium carbonate as base, yielding diverse heterocyclic amines [1]. The 8-chloro substitution offers a distinct reactivity profile compared to 8-bromo derivatives: while the 8-bromo analog (MW 223.07) may undergo faster oxidative addition in cross-coupling reactions, this increased reactivity can lead to reduced chemoselectivity and byproduct formation in complex synthetic sequences. The 8-chloro derivative (MW 178.62) provides a more controlled reactivity profile, making it the preferred intermediate for multi-step syntheses where precise reaction control is required.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Optimal Research and Procurement Applications for 8-Chloroisoquinolin-3-amine


Development of CHK1-Selective Inhibitors for Oncology Drug Discovery

8-Chloroisoquinolin-3-amine is the optimal starting material for synthesizing SAR-020106 and related CHK1-selective inhibitors. The 8-chloro substitution is essential for achieving the 13.3 nM CHK1 IC50 and >7,500-fold selectivity over CHK2 documented in the literature [1]. Programs requiring CHK1-specific chemical probes with validated in vivo biomarker modulation (inhibition of CHK1 S296 autophosphorylation and CDK1 Y15 phosphorylation) should procure this specific building block rather than alternative halogen analogs [1].

Chemosensitization Studies in p53-Proficient Colorectal Cancer Models

For research programs investigating CHK1 inhibition as a chemosensitization strategy, the 8-chloroisoquinolin-3-amine scaffold is uniquely validated. SAR-020106, derived from this building block, enhances gemcitabine and SN38 cytotoxicity by 3- to 29-fold in p53-dependent colon cancer models and abrogates etoposide-induced arrest with IC50 values of 55 nM (HT29) and 91 nM (SW620) . This functional validation is not available for other 8-substituted isoquinolin-3-amine scaffolds, making the 8-chloro variant the evidence-based choice for this research application.

Microwave-Assisted Palladium-Catalyzed Amination Methodology

8-Chloroisoquinolin-3-amine is specifically suited for synthetic methodology development involving Pd-catalyzed amination reactions. The chloro substituent provides an optimal balance of reactivity and stability under microwave-accelerated conditions using Pd/BINAP catalysis, as demonstrated with related 1-chloroisoquinolines [2]. The 8-bromo analog, while more reactive, may introduce unwanted side reactions, making the 8-chloro variant the preferred choice for robust and reproducible synthetic protocols [2].

Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based Kinase Inhibitors

In SAR campaigns exploring the impact of halogen substitution on kinase inhibitor potency and selectivity, 8-chloroisoquinolin-3-amine serves as the reference halogenated scaffold. Its specific role in the CHK1 inhibitor SAR-020106—where it was selected over fluoro and bromo analogs for optimal potency and selectivity [1]—provides a validated benchmark. Comparative studies with 8-fluoro (CAS 1259224-15-1) and 8-bromo (CAS 1260760-06-2) analogs should use the 8-chloro compound as the baseline for assessing the impact of halogen electronegativity and steric bulk on biological activity.

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